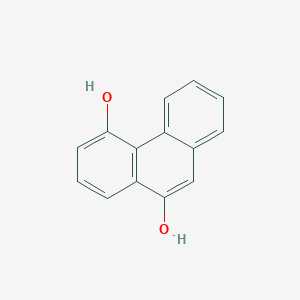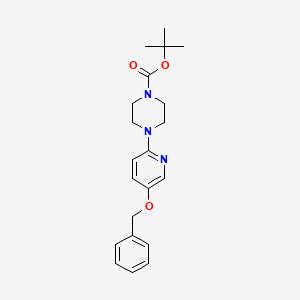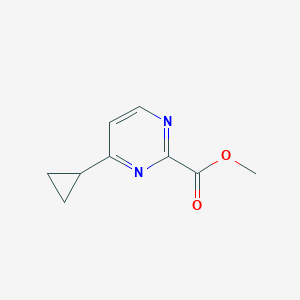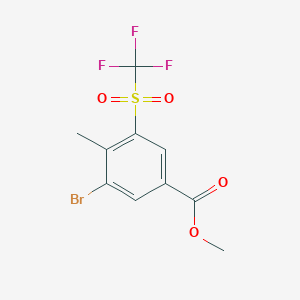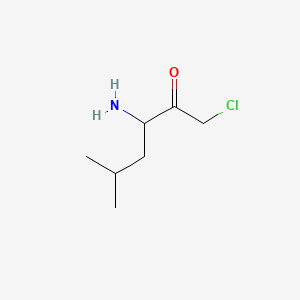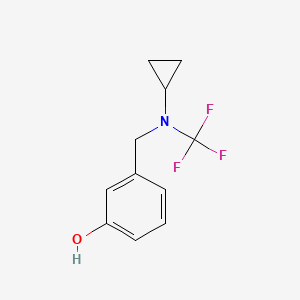
3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol is an organic compound with the molecular formula C11H12F3NO It is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a phenolic hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be added through trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Aminomethylation: The aminomethyl group can be introduced using formaldehyde and an amine source under acidic or basic conditions.
Phenol Functionalization: The phenolic hydroxyl group is typically introduced through hydroxylation reactions, which may involve the use of oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the cyclopropyl and aminomethyl groups.
Cyclopropylphenol: Lacks the trifluoromethyl and aminomethyl groups.
Aminomethylphenol: Lacks the cyclopropyl and trifluoromethyl groups.
Uniqueness
3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol is unique due to the combination of its cyclopropyl, trifluoromethyl, and aminomethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H12F3NO |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
3-[[cyclopropyl(trifluoromethyl)amino]methyl]phenol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)15(9-4-5-9)7-8-2-1-3-10(16)6-8/h1-3,6,9,16H,4-5,7H2 |
Clave InChI |
JTOHVVYKVIWVFI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N(CC2=CC(=CC=C2)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
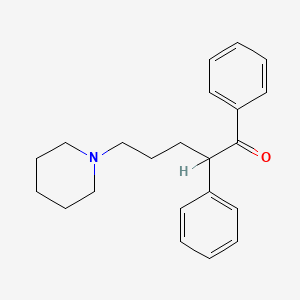
![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)
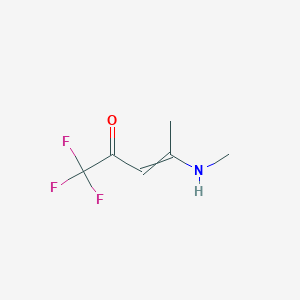
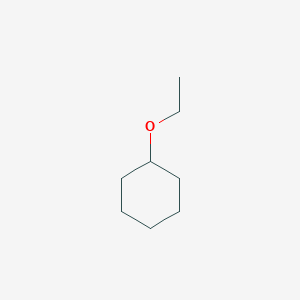
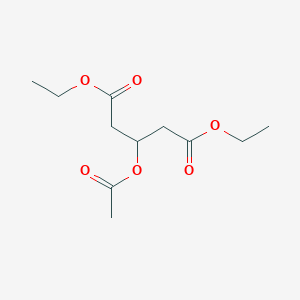
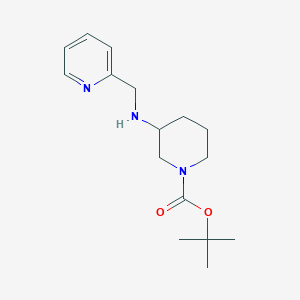
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)
